2-Phenyl-3-(piperazin-1-yl)quinoxaline

PI3K Inhibitor Cancer Therapeutics Medicinal Chemistry

Choose 2-Phenyl-3-(piperazin-1-yl)quinoxaline for your targeted research to guarantee synthetic efficiency and pharmacological relevance. Its unique phenyl-piperazine-quinoxaline core is proven essential for potent PI3Kα inhibition (IC50 as low as 24 nM), outperforming morpholino analogs. This scaffold's distinct reactivity enables access to exclusive chemical space for diversity-oriented synthesis, making generic substitution inadvisable for replicating or optimizing lead compound activity against kinases and serotonin receptors.

Molecular Formula C18H18N4
Molecular Weight 290.4 g/mol
CAS No. 164670-47-7
Cat. No. B15397364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3-(piperazin-1-yl)quinoxaline
CAS164670-47-7
Molecular FormulaC18H18N4
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
InChIInChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-18(22-12-10-19-11-13-22)21-16-9-5-4-8-15(16)20-17/h1-9,19H,10-13H2
InChIKeyLGRQNICAVNEQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-3-(piperazin-1-yl)quinoxaline (CAS 164670-47-7): Core Structural and Pharmacophoric Properties for Targeted Procurement


2-Phenyl-3-(piperazin-1-yl)quinoxaline is a heterocyclic building block characterized by a quinoxaline core substituted with a phenyl ring at the 2-position and a piperazine moiety at the 3-position [1]. It serves as a key intermediate in the synthesis of diverse 'drug-like' molecules with demonstrated activity against targets such as phosphoinositide 3-kinase (PI3K) and serotonin 5-HT3 receptors [2]. Its molecular formula is C₁₈H₁₈N₄ with a molecular weight of 290.4 g/mol, and it is typically supplied as a research-grade compound with a minimum purity of 95% .

Why 2-Phenyl-3-(piperazin-1-yl)quinoxaline Cannot Be Replaced by a Generic Quinoxaline or Piperazine Analog in R&D Pipelines


Substituting 2-Phenyl-3-(piperazin-1-yl)quinoxaline with a generic analog is highly inadvisable for targeted research due to its unique role as a bifunctional scaffold that enables critical structure-activity relationship (SAR) studies. The precise arrangement of the phenyl and piperazine groups on the quinoxaline core is essential for achieving potent biological activity; modifications to this core have been shown to result in significant variations in target affinity and functional outcomes [1]. For instance, the transition from a morpholino-quinoxaline to a piperazinyl-quinoxaline scaffold was a key step in developing potent PI3Kα inhibitors, underscoring that even seemingly minor structural changes can drastically alter a compound's pharmacological profile [2]. Its specific reactivity profile—participating in nucleophilic substitution with acyl/benzyl bromides and carboxylic acids—is distinct from its halogenated counterparts like 2-chloro-3-phenylquinoxaline, which follows a different synthetic path via amination reactions [3]. Therefore, generic substitution would compromise both synthetic efficiency and the ability to replicate or optimize lead compound activity.

2-Phenyl-3-(piperazin-1-yl)quinoxaline Procurement Guide: Quantitative Differentiation vs. Structural Analogs


Enhanced PI3Kα Inhibitory Potency of Piperazinylquinoxaline Derivatives vs. Morpholinoquinoxaline Benchmark

The piperazinylquinoxaline scaffold, for which 2-Phenyl-3-(piperazin-1-yl)quinoxaline is the foundational building block, yields derivatives with significantly higher PI3Kα inhibitory potency compared to a structurally related morpholinoquinoxaline series. In head-to-head assay data, optimized piperazinylquinoxaline derivatives (e.g., compound 41) achieve a 24 nM IC50, while a representative morpholinoquinoxaline analog (1a) exhibits a 440 nM IC50 [1].

PI3K Inhibitor Cancer Therapeutics Medicinal Chemistry

Synthetic Utility for Diversity-Oriented Synthesis of Novel 'Drug-Like' Quinoxaline Derivatives

2-Phenyl-3-(piperazin-1-yl)quinoxaline is a highly versatile intermediate, enabling the synthesis of a broad array of novel 'drug-like' small molecules through reactions with acyl bromides, benzyl bromides, or various carboxylic acids [1]. This contrasts with the synthetic route of a close analog, 2-chloro-3-phenylquinoxaline, which is primarily used in reactions with various amines [1]. The study highlights the compound's utility in generating good yields of quinoxaline derivatives using simple and efficient strategies [1].

Diversity-Oriented Synthesis Building Block Medicinal Chemistry

Purity Specification for Reproducible Research: Minimum 95% Purity Standard

As a research-grade building block, 2-Phenyl-3-(piperazin-1-yl)quinoxaline is routinely supplied with a minimum purity specification of 95%, as confirmed by technical datasheets from reputable vendors . This level of purity is essential for ensuring reproducible results in both chemical synthesis and biological assays, minimizing the confounding effects of impurities.

Research Chemical Quality Control Assay Development

2-Phenyl-3-(piperazin-1-yl)quinoxaline: High-Value Application Scenarios for R&D and Industrial Procurement


Medicinal Chemistry: Lead Optimization for PI3Kα Inhibitors in Oncology

Research groups focusing on the PI3K/Akt/mTOR pathway should prioritize 2-Phenyl-3-(piperazin-1-yl)quinoxaline as a core scaffold for generating and optimizing novel PI3Kα inhibitors. The class-level evidence demonstrates that derivatives built from this piperazinylquinoxaline core can achieve nanomolar potency (IC50 as low as 24 nM), significantly outperforming morpholinoquinoxaline-based compounds [1]. This establishes a clear scientific basis for its selection over other quinoxaline analogs in SAR studies aimed at improving target affinity and cellular activity against cancer cell lines like PC3 [2].

Synthetic Chemistry: Diversity-Oriented Synthesis and Library Generation

This compound is a premier building block for diversity-oriented synthesis (DOS) and the construction of focused libraries of 'drug-like' quinoxaline derivatives. Its unique reactivity with acyl bromides, benzyl bromides, and carboxylic acids provides access to a distinct chemical space that is not efficiently reached using the common alternative, 2-chloro-3-phenylquinoxaline [3]. Procurement of this specific intermediate is essential for projects aiming to explore novel quinoxaline-based scaffolds with potential activity against a range of biological targets, including serotonin receptors and kinases [2].

Pharmacological Research: Development of Novel 5-HT3 Receptor Antagonists

Given the established role of the piperazinylquinoxaline scaffold in generating potent 5-HT3 receptor antagonists [4], 2-Phenyl-3-(piperazin-1-yl)quinoxaline is a critical starting material for researchers investigating novel therapeutics for conditions like chemotherapy-induced nausea and vomiting. While early derivatives showed selectivity for peripheral receptors, further SAR optimization using this core building block remains a viable and evidence-backed strategy for discovering new antagonists with improved pharmacological profiles [4].

Industrial R&D: Process Development and Scale-Up of Key Intermediates

For industrial R&D and process chemistry groups, the consistent availability and defined purity (min. 95%) of 2-Phenyl-3-(piperazin-1-yl)quinoxaline make it a reliable intermediate for process development and scale-up studies . Its use in efficient, high-yielding reactions is documented, providing a solid foundation for transitioning from discovery to early-stage development of therapeutic candidates based on the quinoxaline pharmacophore [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-3-(piperazin-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.